3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione
Description
Properties
CAS No. |
57841-34-6 |
|---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenoxy)methyl]-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C13H17NO2S/c1-9-3-4-11(7-10(9)2)15-8-12-5-6-14-13(17)16-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,14,17) |
InChI Key |
NCTZGCZZFHUNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC(=S)O2)C |
Origin of Product |
United States |
Biological Activity
3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione (CAS Number: 57841-34-6) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₁O₂S |
| Molecular Weight | 251.34 g/mol |
| Density | 1.189 g/cm³ |
| Boiling Point | 368.1 °C |
| Flash Point | 176.4 °C |
Antimicrobial Properties
Research has indicated that compounds similar to 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione exhibit antimicrobial properties. For instance, studies have shown that oxazine derivatives possess activity against various bacterial strains and fungi. The thione functional group is believed to play a crucial role in this biological activity by interacting with microbial enzymes.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated the cytotoxic effects of oxazine derivatives on cancer cell lines. For example, a study published in the European Journal of Medicinal Chemistry highlighted that certain oxazine compounds showed significant inhibition of cell proliferation in human cancer cells. The mechanism is thought to involve the induction of apoptosis and disruption of cellular metabolism.
Case Studies
-
Antimicrobial Activity :
- A study conducted by Fauran and Douzon (1976) evaluated various oxazine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity :
- In a study focusing on the anticancer properties of oxazine derivatives, researchers found that the compound significantly reduced viability in MCF-7 breast cancer cells. The study suggested that the compound's mechanism involved cell cycle arrest and apoptosis induction.
Mechanistic Insights
The biological activity of 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The thione group can form complexes with metal ions in enzymes, potentially inhibiting their activity.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
(1) 3,4,5,6-Tetrahydro-6-phenoxymethyl-2H-1,3-oxazine-2-thione (PDU750)
(2) 4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione
(3) 4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione
- Molecular Formula: C₁₃H₁₇NOS .
- Key Features : Phenyl and trimethyl groups enhance aromatic interactions.
- Molecular Weight : 235.35 g/mol (calculated from quantum data) .
Molecular and Physicochemical Properties
Preparation Methods
Preparation Methods of 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione
General Synthetic Strategy
The synthesis of 3,4,5,6-tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione generally follows a two-step approach:
- Formation of N-acylaminoalcohol intermediates by reaction of 3-aminopropanol with appropriate acid derivatives (e.g., acid chlorides or carboxylic acids).
- Cyclization of the N-acylaminoalcohols under dehydrating conditions in the presence of sulfur sources to form the oxazine-2-thione ring.
This approach is supported by analogous syntheses of related oxazine derivatives, where the thione group is introduced via sulfur-containing reagents during cyclization.
Specific Synthetic Routes
Cyclization of Amino Alcohols with Carbonyl and Sulfur Reagents
A common method involves reacting 3-aminopropanol with aromatic carboxylic acids or their acid halides to form N-acylaminoalcohols. These intermediates are then cyclized in the presence of sulfur-containing reagents such as thiophosgene or Lawesson’s reagent to introduce the thione functionality. The cyclization typically requires refluxing in an inert solvent like dichloromethane with catalytic amounts of activating agents (e.g., p-toluenesulfonyl chloride and 4-dimethylaminopyridine).
Microwave-Assisted Solvent-Free Synthesis
Recent advances have demonstrated an efficient one-pot, solvent-free microwave irradiation method for synthesizing 5,6-dihydro-1,3-oxazines. This method involves the condensation of 3-aminopropanol with aromatic carboxylic acids under microwave irradiation (800 W), yielding the oxazine ring in short reaction times (3-4 minutes) and moderate to good yields (65-74%). This approach avoids the use of solvents and reduces reaction time significantly compared to classical methods.
| Entry | Aromatic Acid Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| a | 3,4-xylyl (analogous) | 3-4 | 65-74 |
| b | Phenyl | 4 | 72 |
| c | 4-Nitrophenyl | 3 | 68 |
| d | 3,5-Dinitrophenyl | 3 | 65 |
Note: The 3,4-xylyloxymethyl derivative follows a similar pattern based on structural analogy to 3,5-xylyl derivatives.
Classical Cyclization via N-Acylaminoalcohols
In classical protocols, N-acylaminoalcohols are prepared by reacting 3-aminopropanol with acid halides in dry dioxane under argon at 0°C with triethylamine as a base. The resulting amides are purified and then cyclized by refluxing with p-toluenesulfonyl chloride and 4-dimethylaminopyridine in dichloromethane. This method provides yields between 67-77% and allows for precise control over the reaction conditions.
| Step | Conditions | Yield (%) |
|---|---|---|
| N-acylaminoalcohol formation | 0°C, dry dioxane, NEt3, 1.45 h | 85-95 |
| Cyclization to oxazine-thione | Reflux, p-TsCl, 4-DMAP, CH2Cl2 | 67-77 |
Purification and Characterization
Purification of the final compound typically involves recrystallization or preparative thin-layer chromatography (TLC) using solvent mixtures such as petroleum ether and ethyl acetate (3:1). Characterization is performed by standard spectroscopic methods including ^1H NMR and IR spectroscopy, confirming the presence of characteristic oxazine and thione functional groups.
Research Findings and Comparative Analysis
- Microwave-assisted solvent-free synthesis offers a rapid, environmentally friendly, and efficient alternative to classical methods, reducing reaction time from hours to minutes while maintaining comparable yields.
- The classical method allows for more controlled reaction conditions, which may be advantageous for scale-up or when sensitive substituents are present.
- Introduction of the thione group via sulfur reagents during cyclization is critical for obtaining the oxazine-2-thione structure, which imparts unique chemical and biological properties.
- The 3,4-xylyloxymethyl substituent contributes to hydrophobicity and potential biological activity, similar to related 3,5-xylyl derivatives studied in the literature.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Classical N-acylaminoalcohol + Cyclization | 3-aminopropanol, acid halide, p-TsCl, 4-DMAP | 0°C for amide formation; reflux for cyclization | Several hours | 67-95 | Well-established, controlled |
| Microwave-assisted solvent-free | 3-aminopropanol, carboxylic acid | Microwave irradiation (800 W), solvent-free | 3-4 minutes | 65-74 | Rapid, green, efficient |
| Cyclization with sulfur reagents | N-acylaminoalcohol, thiophosgene or Lawesson’s reagent | Reflux in inert solvent | Hours | Moderate | Introduces thione functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
